6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as palladium and specific solvents to facilitate the reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for coupling reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced forms.
Scientific Research Applications
6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of self-assembled monolayers (SAMs) for electronic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like pyrimidifen and flupentiofenox share structural similarities and are used in similar applications.
Thioether Compounds: These include various trifluoroethyl thioether derivatives that exhibit similar chemical properties.
Uniqueness
What sets 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in multiple scientific fields.
Properties
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-15-8-13(9-16(10-15)27-2)12-28-20-22-18-17(19(25)23-20)11-21-24(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVQNAOWKZTVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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